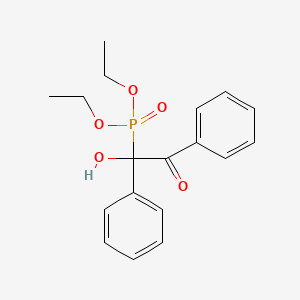
Diethyl (1-hydroxy-2-oxo-1,2-diphenylethyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (1-hydroxy-2-oxo-1,2-diphenylethyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 1-hydroxy-2-oxo-1,2-diphenylethyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of diethyl (1-hydroxy-2-oxo-1,2-diphenylethyl)phosphonate typically involves the reaction of aromatic ketones with diethyl phosphite in the presence of a base such as triethylamine. The reaction is carried out at room temperature, and the product is obtained as a white precipitate .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale reactions using similar conditions as in laboratory synthesis, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Diethyl (1-hydroxy-2-oxo-1,2-diphenylethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phosphonates.
Aplicaciones Científicas De Investigación
Diethyl (1-hydroxy-2-oxo-1,2-diphenylethyl)phosphonate has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of diethyl (1-hydroxy-2-oxo-1,2-diphenylethyl)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and enzymes, influencing various biochemical pathways. The compound’s effects are mediated by its ability to inhibit specific enzymes and disrupt cellular processes .
Comparación Con Compuestos Similares
- Diethyl (2-oxo-1-phenylethyl)phosphonate
- Dimethyl (1-hydroxy-1,2-diphenylethyl)phosphonate
Comparison: Diethyl (1-hydroxy-2-oxo-1,2-diphenylethyl)phosphonate is unique due to its specific structural configuration, which imparts distinct reactivity and biological activity. Compared to similar compounds, it exhibits different reactivity patterns in oxidation and substitution reactions, making it valuable for specific synthetic applications .
Propiedades
Número CAS |
65601-38-9 |
|---|---|
Fórmula molecular |
C18H21O5P |
Peso molecular |
348.3 g/mol |
Nombre IUPAC |
2-diethoxyphosphoryl-2-hydroxy-1,2-diphenylethanone |
InChI |
InChI=1S/C18H21O5P/c1-3-22-24(21,23-4-2)18(20,16-13-9-6-10-14-16)17(19)15-11-7-5-8-12-15/h5-14,20H,3-4H2,1-2H3 |
Clave InChI |
GMZGQYFVNVCCQA-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(C1=CC=CC=C1)(C(=O)C2=CC=CC=C2)O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14496120.png)
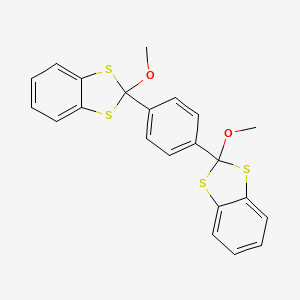
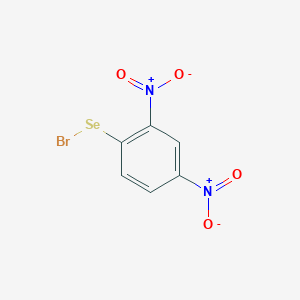




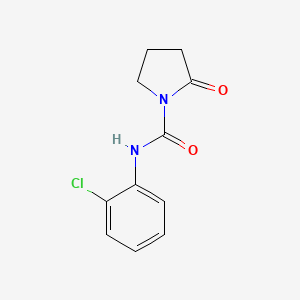
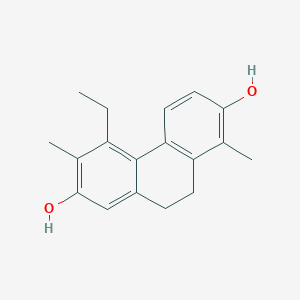
![2-[3-(4-Nitrophenyl)-3-oxoprop-1-en-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14496156.png)
![1-Ethyl-2-[(3-ethyl-2(3H)-benzoselenazolylidene)methyl]-6-methylquinolinium iodide](/img/structure/B14496158.png)
